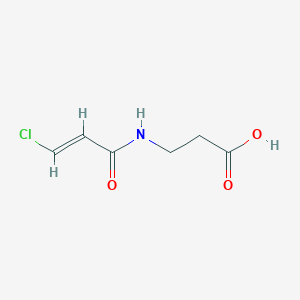

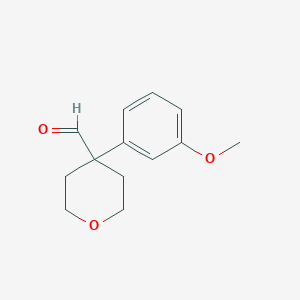

![molecular formula C13H15ClN2O2 B1451868 2-Chlor-N-[4-(2-Oxopyrrolidin-1-yl)phenyl]propanamid CAS No. 1098347-65-9](/img/structure/B1451868.png)

2-Chlor-N-[4-(2-Oxopyrrolidin-1-yl)phenyl]propanamid

Übersicht

Beschreibung

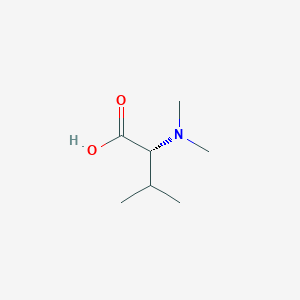

The compound “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a chemical with diverse applications in scientific research. Its IUPAC name is 2-chloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Pyrrolidinderivate als therapeutische Wirkstoffe

Der Pyrrolidinring, eine Kernstruktur in "2-Chlor-N-[4-(2-Oxopyrrolidin-1-yl)phenyl]propanamid", wird in der medizinischen Chemie aufgrund seiner Vielseitigkeit und biologischen Relevanz häufig eingesetzt . Diese Verbindung kann verwendet werden, um neuartige biologisch aktive Verbindungen mit potenziellen therapeutischen Anwendungen zu entwickeln. Das Vorhandensein des Pyrrolidinrings kann die Stereochemie des Moleküls verbessern, was zu seiner dreidimensionalen Abdeckung beiträgt und möglicherweise seine Wechselwirkung mit biologischen Zielen verbessert.

Antibakterielle Forschung: Zielen auf resistente Stämme

Verbindungen mit einer Pyrrolidinstruktur haben sich in der antibakteriellen Forschung, insbesondere gegen resistente Stämme, als vielversprechend erwiesen . Die Chlor- und Propanamidgruppen in der Verbindung könnten modifiziert werden, um ihre antibakterielle Aktivität zu erhöhen, was sie zu einem wertvollen Gerüst für die Entwicklung neuer Antibiotika macht.

Arzneimittelentwicklung: Verbesserung der pharmakokinetischen Eigenschaften

Die gesättigte Natur des Pyrrolidinrings in dieser Verbindung ermöglicht aufgrund der sp3-Hybridisierung eine effiziente Erforschung des Pharmakophorraums . Dieses Merkmal ist in der Arzneimittelentwicklung entscheidend, wo die Modifikation physikalisch-chemischer Parameter zu verbesserten ADME/Tox-Profilen (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) für Arzneimittelkandidaten führen kann.

Synthese von bioaktiven Molekülen: Struktur-Wirkungs-Beziehung (SAR)

Die Struktur der Verbindung bietet eine Plattform für SAR-Untersuchungen, bei denen verschiedene Substituenten auf ihre Auswirkungen auf die biologische Aktivität untersucht werden können . Dies ist besonders nützlich bei der Synthese von bioaktiven Molekülen mit Zielselektivität, bei der die Orientierung von Substituenten zu unterschiedlichen biologischen Profilen führen kann.

Chemische Synthese: Funktionalisierung von Pyrrolidinringen

Die Verbindung dient als Vorläufer für die Funktionalisierung von vorgebildeten Pyrrolidinringen . Dieser Prozess ist in der chemischen Synthese von Bedeutung, bei der Derivate von Prolin, einer pyrrolidinhaltigen Aminosäure, erhalten und in verschiedenen synthetischen Anwendungen eingesetzt werden können.

Analytische Standards: Referenzverbindungen in der Chromatographie

“this compound” kann als Referenzstandard in chromatographischen Analysen verwendet werden, um das Vorhandensein ähnlicher Strukturen in komplexen Gemischen zu bestimmen . Diese Anwendung ist in der Qualitätskontrolle und in Forschungsumgebungen unerlässlich, in denen präzise Messungen erforderlich sind.

Pharmakologie: Untersuchung der Stereogenität und biologischen Profile

Die Stereogenität des Pyrrolidinrings in dieser Verbindung ermöglicht es Forschern zu untersuchen, wie unterschiedliche Stereoisomere und räumliche Orientierungen von Substituenten das biologische Profil von Arzneimittelkandidaten beeinflussen können . Dieser Aspekt ist in der Pharmakologie entscheidend, da enantioselektive Bindung an Proteine zu unterschiedlichen therapeutischen Ergebnissen führen kann.

Antioxidative Forschung: Potenzial in der Minderung von oxidativem Stress

Verbindungen mit Pyrrolidinstrukturen wurden in der antioxidativen Forschung impliziert, was auf eine Rolle bei der Bekämpfung von oxidativem Stress hindeutet . Die spezifischen Substituenten in "this compound" könnten optimiert werden, um diese Eigenschaft zu verbessern, was zur Entwicklung neuer Antioxidantien beitragen könnte.

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine-2-one scaffold, which is a structural feature recurrent in various biologically active compounds . These compounds are known to interact with a wide range of targets, including enzymes, receptors, and ion channels, depending on the specific functional groups and stereochemistry of the molecule .

Mode of Action

Compounds with a pyrrolidine-2-one scaffold are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and irreversible binding . The specific mode of action would depend on the nature of the target and the spatial orientation of the substituents on the pyrrolidine-2-one ring .

Biochemical Pathways

Compounds with a pyrrolidine-2-one scaffold are known to modulate a wide range of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .

Pharmacokinetics

Compounds with a pyrrolidine-2-one scaffold are known to have good bioavailability due to their ability to form hydrogen bonds and their high degree of saturation . The specific ADME properties would depend on factors such as the compound’s lipophilicity, molecular size, and the presence of specific functional groups .

Result of Action

Compounds with a pyrrolidine-2-one scaffold are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer activities . The specific effects would depend on the nature of the target and the specific mode of action of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .

Biochemische Analyse

Biochemical Properties

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes . For instance, it may interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, the compound’s interaction with proteins can influence cell signaling pathways, leading to changes in cellular responses .

Cellular Effects

The effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter gene expression by binding to transcription factors or modifying chromatin structure . These changes can have significant implications for cellular metabolism, including the regulation of energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target . For instance, the compound may inhibit enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators . These molecular interactions are crucial for understanding the compound’s biological activity and potential therapeutic applications .

Temporal Effects in Laboratory Settings

The temporal effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity or persistent changes in gene expression . These findings highlight the importance of considering temporal factors when evaluating the compound’s biological activity .

Dosage Effects in Animal Models

The effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability, distribution, and elimination . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, potentially altering cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to proteins that facilitate its distribution to different cellular compartments . These interactions can affect the compound’s localization and accumulation, which are important factors for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its biological effects . For example, nuclear localization may be required for the compound to modulate gene expression, while mitochondrial localization may be necessary for affecting cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Eigenschaften

IUPAC Name |

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-6-11(7-5-10)16-8-2-3-12(16)17/h4-7,9H,2-3,8H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSPGFDAPLUYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2CCCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

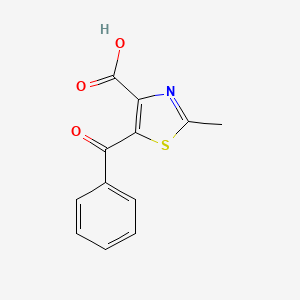

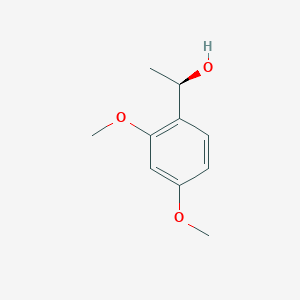

![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)